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Compound of Interest

Compound Name: 3-(3-Methoxyphenyl)-1H-Pyrazole

Cat. No.: B115304

An In-depth Technical Guide to the Physicochemical Characteristics of 3-(3-
Methoxyphenyl)-1H-Pyrazole

Foreword: The Pyrazole Scaffold in Modern Drug
Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms,
stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to engage
in various biological interactions have led to its incorporation into a multitude of clinically
successful drugs.[1][2] Agents such as the anti-inflammatory celecoxib, the anti-obesity drug
rimonabant, and the antipsychotic CDPPB feature this privileged scaffold, underscoring its
pharmacological significance.[1] The diverse biological activities exhibited by pyrazole
derivatives, including anticancer, antimicrobial, and analgesic properties, continue to fuel
intensive research into novel analogues.[3][4][5]

This guide focuses on a specific derivative, 3-(3-Methoxyphenyl)-1H-Pyrazole (CAS: 144026-
74-4). By thoroughly characterizing its physicochemical properties, we can unlock a deeper
understanding of its behavior in biological systems, providing a critical foundation for
researchers in pharmacology and drug development. This document serves as a
comprehensive manual, detailing not only the core properties of this compound but also the
experimental rationale and protocols required for their validation.

Synthesis and Structural Verification
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A robust understanding of a molecule begins with its synthesis. The most common and reliable
method for constructing 3-aryl-pyrazoles is through the cyclocondensation of a 1,3-dicarbonyl
compound or its equivalent with hydrazine.[1][4] For 3-(3-Methoxyphenyl)-1H-Pyrazole, a
logical and field-proven approach involves the reaction of 1-(3-methoxyphenyl)ethynone with
hydrazine hydrate.

Experimental Protocol: Synthesis via
Cyclocondensation

Rationale: This protocol is chosen for its high efficiency and regioselectivity. The reaction
proceeds via a nucleophilic attack of hydrazine on the (3-carbon of the a,3-unsaturated ketone
(chalcone) intermediate, followed by intramolecular cyclization and dehydration to yield the
stable aromatic pyrazole ring.

e Step 1: Chalcone Formation (Claisen-Schmidt Condensation).

o

Dissolve 3'-methoxyacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.

o Add an aqueous solution of sodium hydroxide (e.g., 10% w/v) dropwise while stirring at
room temperature.

o Continue stirring for 12-24 hours, monitoring the reaction by Thin Layer Chromatography
(TLC).

o Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCI.

o Filter the precipitated solid (the chalcone), wash with cold water, and dry. Recrystallize
from ethanol if necessary.

o Step 2: Pyrazole Formation.

o Reflux a mixture of the synthesized chalcone (1.0 eq) and hydrazine hydrate (1.2 eq) in a
suitable solvent such as ethanol or acetic acid for 4-8 hours.

o Monitor the reaction progress using TLC.

o After completion, cool the reaction mixture to room temperature.
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o Reduce the solvent volume under reduced pressure. Pour the residue into ice-cold water.

o Filter the resulting solid precipitate, which is the crude 3-(3-Methoxyphenyl)-1H-
Pyrazole.

o Step 3: Purification.

o Purify the crude product by recrystallization from a suitable solvent system (e.g.,
ethanol/water) or by column chromatography on silica gel using an appropriate eluent like
hexane/ethyl acetate to yield the pure compound.

Synthesis Workflow Diagram
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Step 1: Chalcone Synthesis
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Caption: Synthetic pathway for 3-(3-Methoxyphenyl)-1H-Pyrazole.

Spectroscopic and Physicochemical Profile
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The identity and purity of the synthesized compound must be rigorously confirmed. A
combination of spectroscopic and physical methods provides an unambiguous structural

fingerprint.

Property Value Source
Molecular Formula C10H10N20 [61[7]
Molecular Weight 174.20 g/mol [61[7]
Appearance Powder [6]
Melting Point 90-91 °C [61[7]
Boiling Point (Predicted) 364.2+17.0°C [6]
Density (Predicted) 1.159 + 0.06 g/cm?3 [6]

oKa (Predicted) 13.26 + 0.10 (Weakly Acidic N- 6]

H)

Spectroscopic Characterization

Rationale: A multi-technique spectroscopic approach (NMR, IR, MS) provides orthogonal data
points that, when combined, confirm the molecular structure, connectivity, and functional
groups present in the molecule.

Analytical Workflow Diagram

NMR Spectroscopy
(1H, 13C, HSQC, HMBC)

FT-IR SpectroscopD—V

Mass Spectrometry
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Synthesized Compound Structural Confirmation
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Caption: Workflow for the structural elucidation of the target compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for
elucidating the carbon-hydrogen framework.

e 1H NMR (Predicted, 400 MHz, CDCIs):

o 0 9.5-10.5 ppm (broad singlet, 1H): N-H proton of the pyrazole ring. The broadness is due
to quadrupole broadening and potential hydrogen exchange.

[¢]

0 7.6-7.8 ppm (doublet, 1H): Pyrazole ring C5-H.

[¢]

0 7.2-7.5 ppm (multiplet, 3H): Protons on the methoxyphenyl ring (H2', H4', HE").

[e]

0 6.8-7.0 ppm (doublet of doublets, 1H): Proton on the methoxyphenyl ring (HS').

o

0 6.6-6.7 ppm (doublet, 1H): Pyrazole ring C4-H.

o 9 3.85 ppm (singlet, 3H): Methoxy (-OCHs) group protons.

e 13C NMR (Predicted, 100 MHz, CDCls3):

o & ~160 ppm: C3' (carbon attached to the methoxy group).

o

0 ~150 ppm: C3 (pyrazole carbon attached to the phenyl ring).

[¢]

0 ~130-140 ppm: Other quaternary and CH carbons of the pyrazole and phenyl rings.

[¢]

0 ~110-120 ppm: CH carbons of the phenyl ring.

[e]

0 ~105 ppm: C4 (pyrazole ring).

o

0 ~55 ppm: Methoxy (-OCHs) carbon.

Experimental Protocol: NMR Analysis

e Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCls
or DMSO-ds).
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e Transfer the solution to a 5 mm NMR tube.

e Acquire 1H, 13C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a spectrometer
(e.g., 400 MHz or higher).

e Process the data using appropriate software, referencing the residual solvent peak.

B. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups.

o Expected Characteristic Peaks (cm~1):

o ~3150-3300 cm~* (broad): N-H stretching vibration of the pyrazole ring.

o ~3000-3100 cm~*: Aromatic C-H stretching.

o ~2850-2950 cm~1: Aliphatic C-H stretching of the methoxy group.

o ~1580-1610 cm~1: C=N and C=C stretching vibrations of the pyrazole and phenyl rings.[8]

o ~1250 cm~t and ~1040 cm~1: Asymmetric and symmetric C-O-C stretching of the methoxy
ether group, respectively.[9]

Experimental Protocol: FT-IR Analysis

Prepare a sample by either creating a KBr pellet or using an Attenuated Total Reflectance
(ATR) accessory.

For KBr: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a
transparent disk.

For ATR: Place a small amount of the solid sample directly on the ATR crystal.

Record the spectrum, typically from 4000 to 400 cm~1.

C. Mass Spectrometry (MS) MS provides the molecular weight and information about the
molecule's fragmentation pattern.

o Expected Results (ESI+):
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o [M+H]*: ~175.08 m/z. High-Resolution Mass Spectrometry (HRMS) should confirm the
elemental composition C10H11N20.[10][11]

o Fragmentation: Key fragments may arise from the loss of the methoxy group or cleavage
of the pyrazole ring.

Experimental Protocol: Mass Spectrometry
e Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol).

« Infuse the solution directly into the electrospray ionization (ESI) source or use a Liquid
Chromatography (LC) system for sample introduction.

e Acquire the mass spectrum in positive ion mode.

Core Physicochemical Properties

A. Solubility Rationale: Solubility is a critical determinant of a compound's bioavailability and
formulation possibilities. Based on the structure of the parent 1H-pyrazole, which has limited
water solubility but is soluble in organic solvents, the addition of the lipophilic methoxyphenyl
group is expected to further decrease aqueous solubility.[12]

Experimental Protocol: Kinetic Solubility Assay

Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).

e In a 96-well plate, add a small volume of the DMSO stock to a series of agueous buffers
(e.g., pH 5.0, 7.4, 9.0) to achieve a final DMSO concentration of <1%.

o Shake the plate for 2 hours at room temperature.

o Measure the amount of dissolved compound using a method like UV-Vis spectrophotometry
or HPLC-UV by comparing the result to a standard curve. The point at which the compound
precipitates defines its kinetic solubility.

B. Lipophilicity (LogP) Rationale: The partition coefficient (LogP) between octanol and water is
a key indicator of a drug's ability to cross cell membranes. It heavily influences absorption,
distribution, metabolism, and excretion (ADME) properties.
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Experimental Protocol: Shake-Flask Method (OECD 107)
e Prepare a solution of the compound in n-octanol that has been pre-saturated with water.

e Mix this solution with an equal volume of water pre-saturated with n-octanol in a separatory
funnel.

o Shake the funnel vigorously for 15 minutes and then allow the layers to separate completely
(centrifugation may be required).

o Carefully collect samples from both the n-octanol and aqueous layers.

o Determine the concentration of the compound in each layer using a suitable analytical
method (e.g., HPLC-UV).

o Calculate LogP as: LogP = log([Concentration in Octanol] / [Concentration in Water]).

C. Crystal Structure Analysis Rationale: The solid-state structure dictates properties like
stability, dissolution rate, and hygroscopicity. Single-crystal X-ray diffraction provides definitive
information on molecular conformation, bond lengths, bond angles, and intermolecular
interactions in the crystalline state. Studies on similar pyrazole derivatives reveal that crystal
packing is often stabilized by N-H---N hydrogen bonds, forming dimers or chains, and -t
stacking interactions between aromatic rings.[13][14][15]

Experimental Protocol: Single-Crystal X-ray Diffraction

e Grow single crystals of the compound. This is often the most challenging step and may
require screening various solvents and crystallization techniques (e.g., slow evaporation,
vapor diffusion).

e Mount a suitable crystal on a goniometer head.
e Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
« Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data.

o Solve the structure using direct methods and refine the model against the collected data to
obtain the final crystal structure.
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Conclusion and Future Directions

This guide has outlined the essential physicochemical characteristics of 3-(3-
Methoxyphenyl)-1H-Pyrazole and provided the authoritative, step-by-step protocols
necessary for their experimental determination. The compound can be reliably synthesized via
a two-step process, and its structure can be unequivocally confirmed through a combination of
NMR, IR, and mass spectrometry. Its low predicted aqueous solubility and moderate
lipophilicity suggest that formulation strategies may be critical for potential therapeutic
applications. The solid-state properties, governed by hydrogen bonding and rt-stacking, will be
crucial for developing a stable, crystalline drug substance. This foundational data empowers
researchers to rationally design future experiments, from in vitro biological assays to preclinical
formulation development, ultimately accelerating the journey of this and related pyrazole
derivatives from the laboratory to potential clinical utility.

References
o MDPI.

o National Institutes of Health (NIH).

e Royal Society of Chemistry (RSC).

« International Journal of Pharmaceutical Erudition.

e Journal of Chemical Health Risks.

o ResearchGate. Synthesis, spectral and X-ray crystal structure of 3-(3-methoxyphenyl)-5-(3-
methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide: Hirshfeld surface, DFT
calculations and thermo-optical studies. [Link]

o J-Stage. Crystal Structure of 3-(2'-Hydroxy-5-methoxyphenyl)-5-(3-methoxy-4-
hydroxyphenyl)-4,5-dihydro-1H-pyrazole. [Link]

e MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]

o Acta Crystallographica Section E. 3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-
pyrazole. [Link]

e [Source not publicly available]

o ResearchGate. IR spectra of 5-(3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-
carbothioamide. [Link]

o ResearchGate. Crystal structure and Hirshfeld surface analysis of 3-(3,5-
dimethoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazole. [Link]

» ResearchGate.

» Journal of Pharmaceutical and Pharmacological Sciences.

e SpectraBase. 1H-pyrazole, 4,5-dihydro-3-(4-methoxyphenyl)-1,5-diphenyl-. [Link]

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.benchchem.com/product/b115304?utm_src=pdf-body
https://www.benchchem.com/product/b115304?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b115304?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

PubMed Central (PMC). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-
pyrazoles Using Trichloromethyl Enones. [Link]

ResearchGate. 3-Hydroxy-5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole | Request PDF. [Link]
Solubility of Things. Pyrazole. [Link]

Kaunas University of Technology ePubl. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-
pyrazole-4- carbaldehyde. [Link]

Material Science Research India. Molecular Structure, Electronic, Chemical and
Spectroscopic (UV-Visible and IR) Studies of 5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)
MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

World Journal of Pharmaceutical Research.

Royal Society of Chemistry (RSC).

Human Metabolome Database. 1H NMR Spectrum (1D, 1000 MHz, D20, predicted)
(HMDB0245969). [Link]

Frontiers in Chemical Sciences. Synthesis and characterization of pyranopyrazole
derivatives as potential organic nonlinear optical (NLO)

ResearchGate. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]
RSC Publishing. Practical synthetic method for functionalized 1-methyl-3/5-
(trifluoromethyl)-1H-pyrazoles. [Link]

Journal of Chemical and Pharmaceutical Research.

National Institute of Standards and Technology (NIST).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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